![molecular formula C19H20FN3O4S B2779627 4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905664-60-0](/img/structure/B2779627.png)

4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

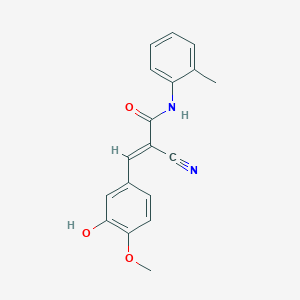

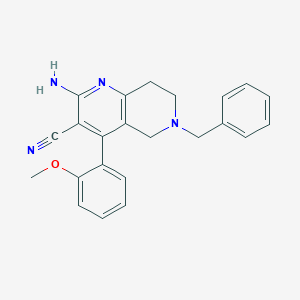

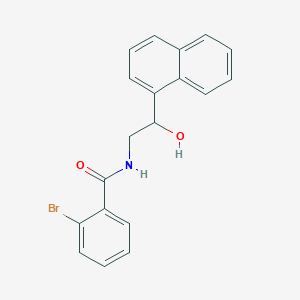

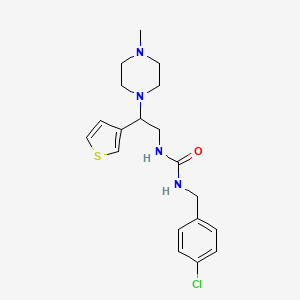

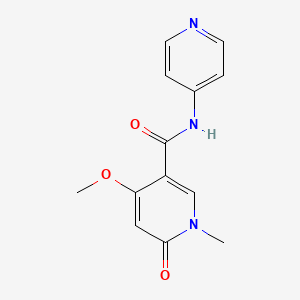

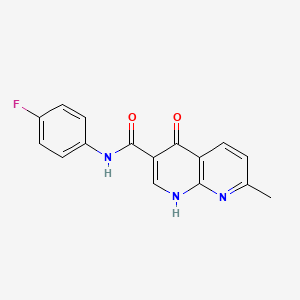

4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C19H20FN3O4S and its molecular weight is 405.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Receptor Mechanisms and Compulsive Behavior

One pivotal area of application involves investigating receptor mechanisms and their role in compulsive behaviors. For instance, in the study of orexin receptors and their involvement in compulsive food consumption, compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide were evaluated for their potential to modulate feeding, arousal, stress, and drug abuse behaviors in animal models. These studies have illuminated the significant role orexin-1 receptor mechanisms play in binge eating, suggesting that selective antagonism at these receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Material Science and Polymer Research

In material science, the synthesis and characterization of polymers based on benzamide derivatives have demonstrated significant advancements in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. Studies on the synthesis of polyamides and poly(amide-imide)s derived from components structurally similar to 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide reveal their potential applications in high-performance materials. These materials exhibit high glass transition temperatures, excellent solubility in polar solvents, and robust thermal stability, making them suitable for various industrial and technological applications (Yang & Lin, 1995).

Fluorescent Dyes and Probes

The development of fluorescent dyes based on the structural framework of benzamide derivatives has opened new avenues in biological imaging and sensing. Research on fluorescent dyes such as those based on Cypridina oxyluciferin analogs, which share functional groups with 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, has contributed to our understanding of the acyl substitution effect on fluorescent properties. These compounds demonstrate potential for designing new fluorophores for biological imaging, highlighting the impact of benzamide derivatives on the development of sensitive and selective imaging tools (Hirano et al., 2012).

Therapeutic Potential and Drug Development

In the realm of therapeutic applications, derivatives structurally related to 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide have been explored for their potential in treating various conditions. The synthesis and biological evaluation of benzamide derivatives for their inhibitory potential against specific enzymes and receptors highlight the promise of these compounds in medicinal chemistry. Such studies contribute valuable insights into the design of new drugs with improved efficacy and specificity for targeting pathological processes in diseases (Saeed et al., 2015).

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S/c1-22(2)28(26,27)17-9-3-13(4-10-17)19(25)21-15-11-18(24)23(12-15)16-7-5-14(20)6-8-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBFVCFJIBKLLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)

![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2779551.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2779559.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)

![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)